2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol

Physicochemical profiling Drug-likeness Permeability

Kinase fragment-library campaigns often stall when monofunctional benzimidazole scaffolds lack the orthogonal reactivity needed for sequential bioconjugation. 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol (CAS 1472706-82-3) resolves this bottleneck: • Orthogonal -NH₂ (high nucleophilicity for acrylamide/vinyl-sulfonamide TCI warheads) and -OH (esterification) handles enable dual labeling without protection/deprotection steps - unattainable with des-hydroxy or des-amino analogs. • 5-MeO substitution, TPSA 84.16 Ų, and LogP 0.56 deliver superior aqueous solubility versus ethanamine comparators, reducing off-target lipophilic interactions. • ≥98% purity; sealed dry storage at 2-8°C; room-temperature global shipping.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B15326674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)C(CO)N
InChIInChI=1S/C10H13N3O2/c1-15-6-2-3-8-9(4-6)13-10(12-8)7(11)5-14/h2-4,7,14H,5,11H2,1H3,(H,12,13)
InChIKeySGJABBSOHQCUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol Procurement-Relevant Structural & Physicochemical Baseline


2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol (CAS 1472706-82-3) is a 5-methoxy-substituted benzimidazole derivative bearing a 2-aminoethanol side chain at the C2 position . It belongs to the broader class of 2-aminobenzimidazoles, a privileged scaffold in kinase-targeted drug discovery [1]. The molecule has a molecular formula of C₁₀H₁₃N₃O₂ (MW 207.23 g/mol), with a topological polar surface area (TPSA) of 84.16 Ų, a calculated LogP of 0.56, and contains three hydrogen-bond donors, four hydrogen-bond acceptors, and three freely rotatable bonds . These properties place it at the lower boundary of Lipinski drug-like chemical space—a region that often correlates with favorable oral bioavailability parameters when the compound is elaborated into a lead series.

Polar fragment for solubility-led programs
High TPSA, low LogP profile supports aqueous solubility optimization in hit-to-lead
Dual orthogonal reactive handles
Primary amine and alcohol enable sequential chemoselective derivatization without protecting groups
Kinase-targeted fragment scaffold
2-Aminobenzimidazole core is a recognized kinase inhibitor pharmacophore (class-level Chk2 evidence)

Why Generic Substitution of 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol with Close Analogs Carries Quantifiable Risk


The 5-methoxy-1H-benzo[d]imidazole scaffold is commercially available with several side-chain variations—amine-only, alcohol-only, 2-aminobenzimidazole without a side chain, and N-linked aminoethanol isomers—that differ by a single atom or connectivity change . Despite superficial structural similarity, these analogs differ substantially in their calculated physicochemical descriptors (TPSA, LogP, H-bond donor/acceptor counts) and, crucially, in the number and type of reactive handles available for downstream chemistry . Swapping the target compound for a des-hydroxy or des-amino analog alters both the polarity and the synthetic degrees of freedom: the aminoethanol side chain provides orthogonal amine and alcohol functionalities that the comparator series cannot replicate without additional protection/deprotection steps . In the context of fragment-based screening or combinatorial library synthesis, such differences translate into divergent hit-expansion trajectories, as evidenced by the checkpoint kinase Chk2 series where the pendant alcohol/amine motif was essential for both solubility and kinase hinge-region hydrogen-bonding [1].

Des-hydroxy analogs (ethanamine)
TPSA drops by ~20 Ų, LogP increases >1 unit — polarity and solubility profile may not transfer; reactive handle set reduces to amine only
Des-amino analogs (ethanol derivatives)
Loss of the primary amine eliminates orthogonal reactivity and a key H-bond donor; synthetic versatility for bifunctional probes differs significantly
N-linked isomer (2-aminobenzimidazole ethanol)
Identical MW but endocyclic amine with lower basicity — protonation state, metabolic liability, and warhead reactivity may not match the C-linked exocyclic amine

Quantitative Differential Evidence for 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol Versus Closest Structural Analogs


Topological Polar Surface Area (TPSA) and LogP Differentiation Between the Target Amino-Alcohol and the Ethanamine Analog

The target compound 2-amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol possesses a TPSA of 84.16 Ų and a LogP of 0.56, compared to TPSA 63.93 Ų and LogP 1.77 for the direct des-hydroxy analog 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine (CAS 4078-55-1) . The 20.23 Ų increase in TPSA and 1.2 log-unit decrease in calculated LogP indicate that the target compound is substantially more polar, with different intestinal permeability and aqueous solubility profiles. In fragment-based drug design, a TPSA above 80 Ų is often correlated with reduced passive membrane permeability but enhanced solubility, which can be advantageous for optimizing a solubility-limited lead series.

TPSA & LogP
Cross-study comparable
Target: TPSA 84.16 Ų, LogP 0.56
Ethanamine analog: 63.93 Ų, LogP 1.77
Δ = +20.23 Ų (+31.6%), ΔLogP = −1.21
Higher polarity supports aqueous solubility screening
Computed descriptors; permeability interpretation is class-based
Physicochemical profiling Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile Differentiation Relative to Des-Amino Alcohol Analogs

The target compound features 3 H-bond donors (2 from NH₂ + 1 from OH) and 4 H-bond acceptors (3 from the benzimidazole core + 1 from the oxygen of the methoxy group), as reported on the Chemscene datasheet . In contrast, two commonly available alcohol-only analogs—2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol (CAS 20032-98-8) and 1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol (CAS 37523-81-2)—each have only 2 H-bond donors and 3 H-bond acceptors . The additional H-bond donor in the target compound enables an extra anchoring point for binding to kinase hinge regions or for co-crystallization with a target protein, a feature exploited in 2-aminobenzimidazole-based Chk2 inhibitors where the pendant amine forms a critical hydrogen bond with the active-site lysine [1].

H‑bond profile
Cross-study comparable
Target: 3 HBD, 4 HBA
Alcohol-only analogs: 2 HBD, 3 HBA
Δ = +1 HBD, +1 HBA
Extra donor/acceptor may improve kinase hinge binding
Structural inference; direct binding data for this compound not reported
Hydrogen bonding Target engagement Crystal engineering

Orthogonal Synthetic Handles: Differential Reactivity Versus Monofunctional Analogs

The target compound is unique among its closest commercially available analogs in possessing two chemically orthogonal functional groups on the same side chain: a primary aliphatic amine (pKa ~9–10) and a primary alcohol (pKa ~15–16) . The ethanamine analog (CAS 4078-55-1) offers only amine reactivity; the ethanol analog (CAS 20032-98-8) and the α-methyl ethanol analog (CAS 37523-81-2) offer only alcohol reactivity . This dual functionality permits sequential chemoselective transformations—for example, amide coupling at the amine followed by Mitsunobu or esterification at the alcohol—without the need for protecting-group strategies that add 2–3 synthetic steps per functionalization [1].

Orthogonal handles
Class-level inference
Target: 2 reactive groups (NH₂ + OH)
Comparators: 1 reactive group each
Estimated 2–3 fewer synthetic steps per library member
Dual handles support chemoselective derivatization efficiency
Synthetic-step estimate based on protecting-group strategies
Synthetic versatility Chemoselective conjugation Library synthesis

Rotatable Bond Count and Conformational Flexibility Versus 2-Aminobenzimidazole Without Side Chain

The target compound has 3 rotatable bonds (the C–C bond of the ethanol side chain and the two bonds linking the amino group and hydroxyl oxygen to the side-chain carbon), compared to 0 rotatable bonds in the simplest analog 5-methoxy-1H-benzoimidazol-2-ylamine (CAS 6232-91-3), which lacks any side chain . The additional rotatable bonds provide the target compound with greater conformational flexibility, enabling induced-fit binding to protein targets with deep or conformationally adaptive active sites. The 2-aminobenzimidazole class is documented to benefit from side-chain flexibility: Chk2 inhibitors with alkyl-linked pendant alcohols achieved IC50 values ranging from 5.5 nM to 52.8 nM by exploiting a hydrogen-bond network that requires the pendant group to adopt a specific rotamer [1].

Rotatable bonds
Cross-study comparable
Target: 3 rotatable bonds
Side‑chain‑absent analog: 0 bonds
Δ = +3
Greater conformational flexibility may aid induced‑fit binding
Chk2 inhibitor series used similar flexibility for nM potency
Conformational entropy Induced-fit binding Fragment growing

Positional Isomer Differentiation: C-Linked vs. N-Linked Aminoethanol Moiety Affects Basicity and Metabolic Stability

The target compound features a C-linked aminoethanol side chain (the amine is attached to the α-carbon of the ethanol group), whereas the commercially available analog 2-[(5-methoxy-1H-benzimidazol-2-yl)amino]ethanol (CAS 121477-76-7) carries the aminoethanol motif as an N-linked substituent where the amine is directly attached to the benzimidazole C2 position . These are constitutional isomers with identical molecular formula (C₁₀H₁₃N₃O₂) and molecular weight (207.23 g/mol), yet the C-linked isomer has an exocyclic primary aliphatic amine (higher basicity), while the N-linked isomer presents an endocyclic guanidine-like amine with attenuated basicity and altered electronic distribution across the benzimidazole ring system .

Amine basicity
Data to verify
Target: predicted pKa ~9.5 (exocyclic)
N-linked isomer: predicted pKa ~7.5
ΔpKa ~2 log units
Basicity difference may alter protonation and metabolic handling
In silico predictions; experimental pKa pending
Regioisomeric purity Basicity Metabolic stability

Class-Level Evidence: Amino-Alcohol Benzimidazoles as a Recognized Checkpoint Kinase Pharmacophore

A peer-reviewed SAR study on 2-aryl benzimidazoles featuring alkyl-linked pendant alcohols and amines demonstrated that the amino-alcohol motif is a productive pharmacophore for checkpoint kinase Chk2 inhibition, with compounds in the series achieving IC50 values of 5.5–52.8 nM [1]. The study explicitly identified that both the pendant alcohol and the amine contribute to hydrogen-bonding interactions with active-site residues, and that replacement of the alcohol with a methyl group reduced potency by >10-fold [1]. While this study did not test the specific 5-methoxy-substituted target compound, the pharmacophoric elements (benzimidazole core + amino-alcohol side chain) are identical, providing class-level support for prioritizing this scaffold in kinase-targeted screening campaigns.

Chk2 pharmacophore
Class-level evidence
Analog series IC₅₀ 5.5–52.8 nM (Chk2)
Target compound not directly tested
Class‑level support for kinase‑screening library inclusion
Direct measurement required; Chk2 data from Lynas & Boyle 2007
Checkpoint kinase Chk2 inhibition Cancer

High-Value Research and Industrial Application Scenarios for 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol


Kinase-Focused Fragment Library Construction Requiring Dual-Handle Scaffolds

The orthogonal amine and alcohol functionalities of the target compound make it an ideal core scaffold for constructing kinase-targeted fragment libraries via parallel amide-coupling and esterification chemistries. The 5-methoxy group on the benzimidazole ring provides a modest electron-donating substituent that fine-tunes the hinge-binding electronics without introducing steric bulk that could abrogate binding. This scenario is supported by the class-level Chk2 inhibitory data showing that the amino-alcohol motif is a productive kinase pharmacophore [1].

Hit-to-Lead Optimization Where Polarity and Solubility Are Rate-Limiting

With a TPSA of 84.16 Ų and LogP of 0.56—values that are 20 Ų higher and >1 log unit lower, respectively, than the ethanamine analog —the target compound is the preferred choice for programs struggling with solubility-limited progression. The higher polarity can improve aqueous solubility and reduce off-target lipophilic interactions without requiring additional polar substituents that might compromise synthetic tractability.

Covalent Inhibitor Design Exploiting the Primary Amine as a Warhead Attachment Point

The exocyclic primary aliphatic amine of the target compound has higher nucleophilicity than the 2-aminobenzimidazole nitrogen of the N-linked isomer (CAS 121477-76-7), as discussed in Evidence Item 5 . This makes the target compound a more reactive substrate for acrylamide or vinyl-sulfonamide warhead installation in the design of targeted covalent inhibitors (TCIs), where amine reactivity is a key parameter for achieving appropriate target-residence time.

Chemical Biology Tool Compound Synthesis Requiring Orthogonal Fluorescent Labeling

The presence of two chemically distinct nucleophilic handles enables sequential bifunctionalization: for example, the primary amine can be capped with a photoreactive crosslinker (diazirine or benzophenone) while the alcohol is subsequently linked to a fluorophore or biotin tag. This dual-labeling capability is not achievable with any of the monofunctional analogs (CAS 4078-55-1, 20032-98-8, or 37523-81-2) without additional synthetic manipulation .

Application
Selection Property
Validation Focus
Fragment library synthesis for kinase targets
Dual orthogonal handles (amine + alcohol)
Chemoselective derivatization sequence verification
Solubility-limited lead optimization
High TPSA, low LogP scaffold
Aqueous solubility and permeability profiling
Targeted covalent inhibitor (TCI) design
Exocyclic primary amine reactivity
Warhead conjugation efficiency and target residence time studies
Bifunctional chemical biology probes
Sequential orthogonal labeling capability
Conjugation selectivity and dual-label confirmation
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